Ethyl 3-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-2-[(4-methyl-1-piperazinyl)methyl]acrylate
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Overview
Description
Ethyl 3-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-2-[(4-methyl-1-piperazinyl)methyl]acrylate is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a piperazine moiety, and an acrylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-2-[(4-methyl-1-piperazinyl)methyl]acrylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction.
Formation of the Piperazine Moiety: The piperazine ring can be synthesized through a nucleophilic substitution reaction involving a suitable amine and a halogenated precursor.
Esterification: The final step involves the esterification of the acrylate group with ethanol under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-2-[(4-methyl-1-piperazinyl)methyl]acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Ethyl 3-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-2-[(4-methyl-1-piperazinyl)methyl]acrylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Biology: It serves as a tool compound for studying the interactions of isoxazole-containing molecules with biological targets.
Industrial Applications: The compound is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 3-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-2-[(4-methyl-1-piperazinyl)methyl]acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring and piperazine moiety play crucial roles in binding to these targets, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Amlodipine impurity A
Uniqueness
Ethyl 3-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-2-[(4-methyl-1-piperazinyl)methyl]acrylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the isoxazole ring and the piperazine moiety allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in medicinal chemistry and chemical biology.
Properties
Molecular Formula |
C21H26ClN3O3 |
---|---|
Molecular Weight |
403.9 g/mol |
IUPAC Name |
ethyl (E)-3-[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-2-[(4-methylpiperazin-1-yl)methyl]prop-2-enoate |
InChI |
InChI=1S/C21H26ClN3O3/c1-4-27-21(26)16(14-25-11-9-24(3)10-12-25)13-18-15(2)28-23-20(18)17-7-5-6-8-19(17)22/h5-8,13H,4,9-12,14H2,1-3H3/b16-13+ |
InChI Key |
CKLFUIAYIPVGTP-DTQAZKPQSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=C(ON=C1C2=CC=CC=C2Cl)C)/CN3CCN(CC3)C |
Canonical SMILES |
CCOC(=O)C(=CC1=C(ON=C1C2=CC=CC=C2Cl)C)CN3CCN(CC3)C |
Origin of Product |
United States |
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